Ent-13-epi-manoyl oxide

Description

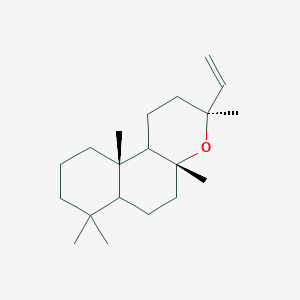

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3S,4aR,10aS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15?,16?,18-,19+,20-/m1/s1 |

InChI Key |

IGGWKHQYMAJOHK-DBYSVDLZSA-N |

Isomeric SMILES |

C[C@]1(CCC2[C@]3(CCCC(C3CC[C@]2(O1)C)(C)C)C)C=C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Synonyms |

ent-13-epi-manoyl oxide |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Plant Sources and Phytochemical Diversity

The investigation into the chemical constituents of numerous plants has led to the isolation and identification of ent-13-epi-manoyl oxide from a range of species. The following subsections detail the specific plants in which this compound has been found.

Cistus Species as Primary Sources

The genus Cistus, commonly known as rockrose, is a significant natural source of this compound. Several species within this genus, native to the Mediterranean region, have been found to contain this diterpene in their extracts.

Cistus incanus subsp. creticus : The essential oil of the resin "Ladano" from this plant has been investigated, leading to the characterization of this compound as one of the isomers in a mixture of manoyl oxides. tandfonline.com

Cistus monspeliensis : Hexane (B92381) extracts from the leaves and fruits of this species have been analyzed, revealing the presence of this compound. mdpi.com In some populations, epi-13-manoyl oxide has been identified as a principal component of the essential oil. frontiersin.org

Cistus creticus subsp. eriocephalus : This subspecies is another source of labdane-type diterpenes, with this compound being a notable constituent of its leaf extracts. nih.gov

Cistus parviflorus : Studies on nine different populations of C. parviflorus grown in Crete detected a mixture of manoyl oxide isomers, including 13-epi-manoyl oxide, in all of them.

Cistus albidus : Research has also indicated the presence of this compound in this species.

The production of these labdane-type diterpenes in Cistus is often localized in the glandular trichomes of the leaves. nih.gov

| Species | Plant Part | Extraction/Analysis Method | Key Finding | Citation |

|---|---|---|---|---|

| Cistus incanus subsp. creticus | Resin ("Ladano") | GC, GC/MS of essential oil | Characterized as an isomer in a manoyl oxide mixture. | tandfonline.com |

| Cistus monspeliensis | Leaves and Fruits | GC-MS of hexane extracts and essential oils | Detected in extracts; a principal component in some essential oils. | mdpi.comfrontiersin.org |

| Cistus creticus subsp. eriocephalus | Leaves | Extract analysis | Identified as a significant component. | nih.gov |

| Cistus parviflorus | Not specified | Analysis of various populations | Detected in all nine Cretan populations studied. | |

| Cistus albidus | Not specified | Chemical composition studies | Presence of the compound has been reported. | frontiersin.org |

Salvia miltiorrhiza (Chinese Sage)

Salvia miltiorrhiza, also known as Danshen, is a well-known plant in traditional Chinese medicine, recognized for its rich content of diterpenoids. However, the primary diterpenes isolated from this plant are abietane-type compounds, specifically tanshinones. tandfonline.comnih.gov Extensive phytochemical analyses have identified numerous tanshinones and related compounds. mdpi.comfrontiersin.orgnih.gov While the plant is a prolific source of diterpenoids, current scientific literature does not prominently report the natural occurrence of this compound in Salvia miltiorrhiza.

Xylopia aethiopica

Xylopia aethiopica, commonly known as grains of Selim, is an aromatic plant whose fruits are used as a spice. Analysis of the essential oil extracted from the fruits of X. aethiopica from Cameroon has led to the identification of this compound. nih.govresearchgate.net The compound was found to be a minor component of the essential oil, constituting approximately 0.4–0.6% of the total volume. nih.govresearchgate.net Its identification was confirmed through column chromatography purification followed by GC/MS and NMR analysis. nih.govresearchgate.net This was the first report of this compound in the essential oils of this plant. nih.gov

| Plant Part | Method of Analysis | Concentration | Significance | Citation |

|---|---|---|---|---|

| Fruits | GC/MS and NMR of essential oil | 0.4–0.6% | First-time identification in this species. | nih.govresearchgate.net |

Sideritis Species

The genus Sideritis, commonly known as ironwort or mountain tea, comprises numerous species that are sources of various terpenoids. While the genus is known for diterpenes, the presence of this compound itself is not consistently reported across the genus. However, related compounds have been identified. For instance, studies on Sideritis perfoliata have led to the isolation of ent-2-α-hydroxy-13-epimanoyloxide and 2-oxo-13-epi-manoyl oxide. cabidigitallibrary.orgresearchgate.net One study on the essential oils of cultivated Greek Sideritis species did identify 13-epi-manoyl oxide as a component in the essential oil of a Sideritis syriaca sample. nih.gov

Sagittaria sagittifolia

Sagittaria sagittifolia, or arrowhead, is an aquatic plant species. Phytochemical investigation of the whole plant has resulted in the isolation of several diterpenoids. Among these, a new labdane (B1241275) diterpene was identified as 13-epi-manoyl oxide-19-O-α-l-2',5'-diacetoxyarabinofuranoside. acs.org This compound is a glycoside derivative of 13-epi-manoyl oxide, indicating that the core structure is present in the plant's metabolic pathways, albeit in a modified form.

Vitex Species

Certain species within the Vitex genus have been found to contain this compound. Specifically, an analysis of the essential oil from Vitex trifolia grown in the Tarai region of Uttarakhand, India, identified 13-epi-manoyl oxide as a noticeable diterpene constituent, accounting for 5.6% of the oil. nist.gov This was noted as the first detection of this compound in the oil of V. trifolia. nist.gov

Fungal Metabolite Discovery and Role in Fungi

The diterpenoid this compound has been identified as a metabolite in several fungal species. Its discovery in these organisms has contributed to the understanding of fungal secondary metabolism and its potential ecological roles.

This compound has been isolated from the culture filtrate of Phaeosphaeria sp. L487, a fungus known for its production of gibberellin A1. nih.govoup.com In this fungus, it was discovered alongside a novel diterpene galactoside, phaeoside. nih.govoup.com Phaeoside was identified as 1α-hydroxy-ent-13-epi-manoyl oxide 1-O-β-D-galactopyranoside. nih.govoup.com This was a significant finding as it represented the first report of a diterpene galactoside isolated from a fungus. nih.govoup.com The co-occurrence of these two gibberellin-related diterpenes suggests a potential biosynthetic relationship within Phaeosphaeria sp. L487. nih.gov

In the fungus Gibberella fujikuroi, this compound is considered a final metabolite of a specific biosynthetic branch. scispace.com However, research has demonstrated that this fungus is capable of biotransforming more polar derivatives of this compound. nih.gov For instance, when 2β-hydroxy-ent-13-epi-manoyl oxide was incubated with G. fujikuroi, it was converted into 2β,6β-dihydroxy-ent-13-epi-manoyl oxide, 2β,12β-dihydroxy-ent-13-epi-manoyl oxide, and 2β,20-dihydroxy-ent-13-epi-manoyl oxide. nih.gov This indicates that while the parent compound may be a terminal product, the fungus possesses the enzymatic machinery to further modify its hydroxylated analogues. nih.gov

Further studies on the biotransformation capabilities of G. fujikuroi have shown its ability to metabolize other hydroxylated derivatives of this compound. Incubation of ent-19-hydroxy-13-epi-manoyl oxide with the fungus yielded ent-12α,19-dihydroxy-13-epi-manoyl oxide and ent-7β,12α,19-trihydroxy-13-epi-manoyl oxide. scispace.com Similarly, the incubation of ent-3β-hydroxy-13-epi-manoyl oxide (ribenol) with G. fujikuroi resulted in the formation of its 12β-hydroxy, 11β-hydroxy, and 11β,12-dihydroxy derivatives. scispace.com

Tissue-Specific Accumulation and Localization (e.g., essential oils, resin, leaves, fruits, roots, trichomes)

While this compound itself is a key fungal metabolite, its epimer, (13R)-manoyl oxide, has been studied for its tissue-specific accumulation in plants, particularly in Coleus forskohlii. (13R)-Manoyl oxide is a biosynthetic precursor to forskolin, a commercially important labdane diterpene. nih.gov In C. forskohlii, (13R)-manoyl oxide has been detected in the root cork, and more specifically within the oil bodies isolated from this tissue. nih.gov Its presence has also been confirmed in the root cortex and stele, as well as in the stem and flowers of the plant. nih.gov This distribution highlights the specialized cellular and tissue compartments involved in the biosynthesis and storage of this related diterpenoid.

Epimeric and Isomeric Co-occurrence in Natural Extracts

The co-occurrence of epimers of manoyl oxide is a notable aspect of their natural distribution. In transient expression studies using Nicotiana benthamiana, the expression of the class II diterpene synthase CfTPS2 from Coleus forskohlii led to the identification of both the (13R) and (13S) epimers of manoyl oxide in the plant extracts. nih.gov This demonstrates that a single enzyme can lead to the formation of both epimers.

The biotransformation of manoyl oxide epimers has also been investigated. The microbial transformation of ent-6α,18-diacetoxy-16-hydroxy-13-epi-manoyl oxide by Rhizopus nigricans resulted in the production of its 20-hydroxy, ent-3β-hydroxy, and (14S)-spiro derivatives. rsc.orgresearchgate.net In contrast, the transformation of ent-6α,18-diacetoxy-16-hydroxymanoyl oxide by the same fungus yielded its ent-11β-hydroxy and (14R)-spiro derivatives. rsc.orgresearchgate.net This highlights the stereospecificity of microbial enzymes in metabolizing different epimers of manoyl oxide.

The chemical synthesis of these compounds often results in mixtures of epimers, and their separation can be challenging. researchgate.net For example, the cyclization of (-)-sclareol can produce both manoyl oxide and 13-epi-manoyl oxide, with the latter often being a minor product that is difficult to isolate. researchgate.net

Interactive Data Tables

Table 1: Fungal Sources and Associated Metabolites of this compound

| Fungal Species | Associated Metabolites | Reference |

| Phaeosphaeria sp. L487 | Phaeoside (1α-hydroxy-ent-13-epi-manoyl oxide 1-O-β-D-galactopyranoside) | nih.govoup.com |

| Gibberella fujikuroi | 2β,6β-dihydroxy-ent-13-epi-manoyl oxide, 2β,12β-dihydroxy-ent-13-epi-manoyl oxide, 2β,20-dihydroxy-ent-13-epi-manoyl oxide | nih.gov |

| ent-12α,19-dihydroxy-13-epi-manoyl oxide, ent-7β,12α,19-trihydroxy-13-epi-manoyl oxide | scispace.com | |

| 12β-hydroxy, 11β-hydroxy, and 11β,12-dihydroxy derivatives of ent-3β-hydroxy-13-epi-manoyl oxide | scispace.com |

Table 2: Tissue-Specific Accumulation of (13R)-Manoyl Oxide in Coleus forskohlii

| Plant Tissue | Presence of (13R)-Manoyl Oxide | Reference |

| Root Cork | Detected | nih.gov |

| Oil Bodies (from Root Cork) | Detected | nih.gov |

| Root Cortex and Stele | Detected | nih.gov |

| Stem | Detected | nih.gov |

| Flowers | Detected | nih.gov |

Isolation and Extraction Methodologies from Natural Sources

Solvent Extraction Techniques for Crude Materials

The initial step in isolating ent-13-epi-manoyl oxide from natural sources is the creation of a crude extract. This is achieved by exposing the plant material to various solvents that solubilize the target compound along with other metabolites. The choice of solvent is critical and is often based on the polarity of the target compound.

For this compound, a relatively nonpolar diterpene, solvents such as hexane (B92381) and methanol (B129727) are commonly employed. For instance, this compound has been successfully isolated from the hexane extract of the leaves of Cistus monspeliensis. thieme-connect.comthieme-connect.comnih.gov Similarly, researchers used a crude methanol extract of Casearia corymbosa stem bark, which after liquid-liquid partition, yielded active hexane and dichloromethane (B109758) fractions containing the compound. scielo.org.mx In another study, the aerial parts of Salvia sharifii were subjected to extraction with an ethyl acetate-methanol mixture to isolate this compound. brieflands.com The process for Xylopia aethiopica involved using n-hexane to extract ground fruits, chosen specifically because the compound's concentration in the essential oil was less than 1%. uliege.be

These initial extractions result in a complex mixture, or crude extract, which contains a wide array of plant metabolites. The table below summarizes the solvents used for obtaining crude extracts from various plant sources.

| Plant Source | Plant Part Used | Extraction Solvent(s) | Citation(s) |

| Cistus monspeliensis | Leaves | Hexane | thieme-connect.comthieme-connect.comnih.gov |

| Salvia sharifii | Aerial Parts | Ethyl acetate-methanol | brieflands.com |

| Casearia corymbosa | Stem Bark | Methanol (followed by hexane/dichloromethane partition) | scielo.org.mx |

| Xylopia aethiopica | Fruits | n-hexane | uliege.be |

Chromatographic Separation and Purification Strategies

Following solvent extraction, the crude material undergoes several stages of chromatographic separation to isolate and purify this compound from other co-extracted compounds.

Column chromatography (CC) is a fundamental and widely used technique for the purification of this compound from crude extracts. thieme-connect.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase flows through it.

In the isolation from Salvia sharifii, a chloroform (B151607) extract was subjected to column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc) as the mobile phase. brieflands.com This process yielded 169 mg of ent-13-epi-manoyloxide. brieflands.com Similarly, the hexane extract of Cistus monspeliensis leaves was chromatographed over silica gel. thieme-connect.com For purification from Xylopia aethiopica, the n-hexane extract was fractionated through successive column chromatography purifications using silica gel with a 5% water content. uliege.be The process for isolating compounds from Casearia corymbosa and in the microbiological transformation of related diterpenes also extensively uses column chromatography over silica gel with solvent systems like petroleum ether-EtOAc mixtures. scielo.org.mxcsic.es

| Crude Extract Source | Stationary Phase | Mobile Phase System | Citation(s) |

| Salvia sharifii | Silica gel | n-hexane with increasing EtOAc | brieflands.com |

| Xylopia aethiopica | Silica gel G60 (5% water) | Not specified | uliege.be |

| Gibberella fujikuroi culture | Silica gel | Petrol-EtOAc mixtures | csic.es |

| Casearia corymbosa | Silica gel | Not specified | scielo.org.mx |

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical and preparative technique used in the purification process. While column chromatography provides initial fractionation, HPLC is often used for final purification steps to achieve high purity. Semipreparative HPLC was used to purify diterpenes from Tirpitzia ovoidea, employing a Thermo Scientific ODS Hypersil column. mdpi.com While this specific study identified related compounds, the methodology is directly applicable to purifying this compound. mdpi.com Furthermore, HPLC with a photodiode array (PDA) detector is a standard method for the analysis and quantification of related flavonoids and other compounds from Cistus species, the extracts of which are known to contain this compound. jrespharm.com

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is an essential tool for the analysis and identification of this compound, particularly in complex mixtures like essential oils and hexane extracts. thieme-connect.com It is also used to determine the composition and relative purity of fractions obtained during purification. ichem.md

A key application of GC-MS is the differentiation of this compound from its C-13 epimer, manoyl oxide. nih.gov Research has established a rapid method for this differentiation based on their mass spectra; the ratio of the intensities of ion peaks at m/z 275 to m/z 257 is lower for this compound compared to manoyl oxide. uliege.benih.gov This analytical method allows for the routine characterization and calculation of the ratio of these two stereoisomers in plant extracts and essential oils. nih.gov GC-MS analysis was crucial in identifying this compound for the first time in the essential oil of Xylopia aethiopica fruits. uliege.be

Enrichment and Yield Optimization in Natural Product Isolation

Maximizing the yield of pure this compound requires strategic enrichment and optimization at various stages of the isolation process. Since the compound can be present in very low concentrations in its natural source, initial enrichment is critical.

One strategy is the selective extraction from a source material where the compound is more concentrated. For example, when isolating from Xylopia aethiopica, researchers opted to use a hexane extract of the ground fruits rather than the essential oil, because the diterpene's content in the oil was less than 1%. uliege.be This initial choice represents a crucial step in yield optimization. The subsequent 300 mg of raw extract was then subjected to successive column chromatography to obtain an enriched fraction of 58.50 mg containing the target diterpene. uliege.be

Repeated chromatographic steps are a common method for enrichment. Fractions collected from an initial column are often combined based on TLC analysis and re-chromatographed to improve purity and effectively enrich the target compound. brieflands.com In some cases, after chromatographic purification, a final recrystallization step can be employed to achieve near-100% purity of the isolated compound, which represents the ultimate step in yield optimization for a solid substance. ichem.mdresearchgate.net Furthermore, optimizing culture and extraction conditions, such as temperature and extraction time, has been shown to significantly improve yields in microbial production systems, and these principles can be applied to natural extractions. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

General Diterpenoid Biosynthesis Foundation from Geranylgeranyl Diphosphate (B83284) (GGPP)

All diterpenoids, a class of C20 compounds, are derived from the acyclic precursor (E,E,E)-geranylgeranyl diphosphate (GGPP). study.comresearchgate.net GGPP is synthesized in various cellular compartments through the condensation of one molecule of farnesyl diphosphate (FPP) with one molecule of isopentenyl diphosphate (IPP), or by the sequential addition of three IPP molecules to dimethylallyl diphosphate (DMAPP). study.comresearchgate.netnih.gov These fundamental C5 isoprene units are themselves produced via the mevalonic acid (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids. nih.gov

The formation of the diverse array of diterpene skeletons from the linear GGPP molecule is initiated by enzymes known as diterpene synthases (diTPSs). nih.gov These enzymes catalyze the crucial cyclization reactions that establish the foundational structures of the diterpenoid family. nih.gov The biosynthesis of ent-13-epi-manoyl oxide is a product of this fundamental pathway, diverging at the point of GGPP cyclization to create a specific labdane-type scaffold.

Role of Diterpene Synthases (diTPSs) in Cyclization

The creation of the bicyclic labdane (B1241275) core from the linear GGPP precursor is typically a two-step process catalyzed by two distinct classes of diTPSs. First, a class II diTPS initiates a protonation-dependent cyclization of GGPP to form a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP). nih.govnih.gov Subsequently, a class I diTPS utilizes this intermediate, catalyzing a second cyclization through the ionization of the diphosphate moiety to generate the final diterpene skeleton. researchgate.netnih.gov

Copalyl diphosphate synthases (CPS) are class II diTPSs responsible for the initial and often rate-limiting step in the biosynthesis of many labdane-related diterpenoids. nih.gov In the biosynthesis of this compound in Salvia miltiorrhiza (red sage), a specific CPS homolog, SmCPS4, has been identified. nih.govnih.gov This enzyme is an ent-8alpha-hydroxylabd-13-en-15-yl diphosphate synthase. nih.govexpasy.org It catalyzes the protonation-initiated cyclization of GGPP to form this specific hydroxylated bicyclic intermediate, which serves as the direct precursor for the subsequent reaction leading to this compound. uniprot.orgexpasy.org Phylogenetic analyses show that SmCPS4 is closely related to CPSs involved in the primary metabolism of gibberellin biosynthesis. nih.gov

Following the action of a CPS, a class I diTPS, often a kaurene synthase-like (KSL) cyclase, completes the formation of the diterpene scaffold. nih.govnih.gov In Salvia miltiorrhiza, the enzyme SmKSL2 has been functionally characterized as an this compound synthase. uniprot.org It acts upon the ent-8alpha-hydroxylabd-13-en-15-yl diphosphate produced by SmCPS4. uniprot.org SmKSL2 catalyzes a second cyclization reaction, which involves an intramolecular attack on the C13 double bond, ultimately forming the characteristic ether bridge of this compound and releasing diphosphate. expasy.orguniprot.orggenome.jp

In Coleus forskohlii, the biosynthesis of (13R)-manoyl oxide, the direct precursor to the pharmacologically important compound forskolin, provides a contrasting example of labdane diterpene formation. nih.govnih.gov This pathway also employs a pair of diTPSs. First, the class II diTPS, CfTPS2, cyclizes GGPP to form the intermediate copal-8-ol diphosphate. nih.govresearchgate.net Subsequently, the class I diTPS, CfTPS3, acts on this intermediate to catalyze the stereospecific formation of (13R)-manoyl oxide. nih.govnih.govresearchgate.net The combination of these two specific enzymes ensures the production of the correct (13R) epimer necessary for forskolin biosynthesis. nih.gov This pathway highlights how different combinations of diTPSs, acting on distinct intermediates, lead to stereochemically different but structurally related products like manoyl oxide and its epimers.

| Enzyme | Organism | Class | Substrate | Product | Reference |

|---|---|---|---|---|---|

| SmCPS4 | Salvia miltiorrhiza | Class II diTPS | Geranylgeranyl diphosphate (GGPP) | ent-8alpha-hydroxylabd-13-en-15-yl diphosphate | nih.govnih.gov |

| SmKSL2 | Salvia miltiorrhiza | Class I diTPS | ent-8alpha-hydroxylabd-13-en-15-yl diphosphate | ent-13-epi-manoyl oxide | uniprot.org |

| CfTPS2 | Coleus forskohlii | Class II diTPS | Geranylgeranyl diphosphate (GGPP) | Copal-8-ol diphosphate | nih.govresearchgate.net |

| CfTPS3 | Coleus forskohlii | Class I diTPS | Copal-8-ol diphosphate | (13R)-Manoyl oxide | nih.govnih.govresearchgate.net |

Key Enzymatic Conversions

The definitive step in the formation of this compound is the conversion of the bicyclic intermediate ent-8alpha-hydroxylabd-13-en-15-yl diphosphate. This reaction is catalyzed by the specific class I diTPS, this compound synthase (EC 4.2.3.186), identified as SmKSL2 in S. miltiorrhiza. expasy.orguniprot.org The enzyme facilitates an ionization of the diphosphate group, followed by an intramolecular cyclization where the hydroxyl group at C8 attacks the C13 carbocation, forming the tetrahydrofuran (B95107) ring that characterizes the manoyl oxide structure. uniprot.orggenome.jp This single, precise enzymatic conversion finalizes the core structure of this compound.

Biosynthetic Branch Points and Relationship to Other Diterpenoids

The biosynthesis of this compound is situated at a critical juncture within the broader landscape of diterpenoid metabolism. The initial cyclization of GGPP represents a major branch point from which numerous pathways diverge to produce thousands of structurally distinct compounds.

Forskolin : The pathway to forskolin in C. forskohlii branches off immediately at the GGPP cyclization step. nih.govresearchgate.net While the pathway to this compound in S. miltiorrhiza proceeds via ent-8alpha-hydroxylabd-13-en-15-yl diphosphate, the forskolin pathway proceeds via copal-8-ol diphosphate to yield (13R)-manoyl oxide. uniprot.orgnih.govresearchgate.net These parallel but distinct initial steps, catalyzed by different CPS homologs, represent a clear biosynthetic branch point leading to stereoisomeric labdane backbones.

Gibberellins and Kaurane : The biosynthesis of gibberellins, a class of essential plant hormones, also originates from GGPP. nih.gov This primary metabolic pathway involves the conversion of GGPP to ent-copalyl diphosphate (ent-CPP) by ent-CPS, followed by the conversion of ent-CPP to ent-kaurene by ent-kaurene synthase (KS). nih.govportlandpress.com Ent-kaurene is the parent hydrocarbon of the kaurane diterpenoids and the precursor to all gibberellins. portlandpress.com Many diTPSs involved in specialized metabolism, including those for labdane-related diterpenoids, are thought to have evolved from the ancestral gibberellin pathway genes through duplication and neofunctionalization. nih.govnih.gov

Other Diterpenoids : Within a single organism like S. miltiorrhiza, multiple diterpenoid pathways can operate in parallel. For example, in addition to the pathway for this compound, S. miltiorrhiza also produces pharmacologically active abietane-type diterpenoids known as tanshinones. nih.gov The biosynthesis of the tanshinone precursor, miltiradiene, branches off from the same GGPP pool but uses a different set of enzymes (SmCPS1 and SmKSL1) that proceed via a (+)-copalyl diphosphate intermediate. nih.govnih.gov This illustrates how different pairs of diTPSs create distinct metabolic channels, leading to a diverse array of diterpenoids from a common precursor.

| Final Product Family | Key Intermediate(s) | Key Enzymes | Organism Example | Reference |

|---|---|---|---|---|

| ent-13-epi-manoyl oxide | ent-8alpha-hydroxylabd-13-en-15-yl diphosphate | SmCPS4, SmKSL2 | Salvia miltiorrhiza | nih.govuniprot.org |

| Forskolin | Copal-8-ol diphosphate, (13R)-Manoyl oxide | CfTPS2, CfTPS3 | Coleus forskohlii | nih.govresearchgate.net |

| Gibberellins | ent-copalyl diphosphate, ent-kaurene | ent-CPS, ent-KS | General (e.g., Arabidopsis thaliana) | nih.govportlandpress.com |

| Tanshinones | (+)-copalyl diphosphate, Miltiradiene | SmCPS1, SmKSL1 | Salvia miltiorrhiza | nih.govnih.gov |

Microbial Engineering for this compound Production (e.g., Escherichia coli systems)

The production of complex plant-derived diterpenoids like this compound in their native sources is often limited by low yields and the challenges of cultivation. Consequently, metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising alternative for sustainable and scalable production. E. coli is a widely used host due to its rapid growth, well-understood genetics, and the availability of advanced genetic engineering tools. nih.gov The engineering process involves the introduction of heterologous biosynthetic pathways and the optimization of the host's metabolism to channel carbon flux towards the target molecule.

For the synthesis of diterpenoids, the primary challenge is to ensure a sufficient supply of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). While E. coli possesses its own native methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis, bioengineering efforts often involve installing the eukaryotic mevalonate (MVA) pathway, which can lead to higher yields for certain products. nih.govnih.gov From GGPP, specific diterpene synthases are required to catalyze the cyclization reactions that form the this compound skeleton. Specifically, the biosynthesis involves a class II diterpene synthase, such as CfTPS2 from Coleus forskohlii, which converts GGPP to an intermediate, followed by a class I diterpene synthase, like CfTPS3, which completes the transformation to (13R) manoyl oxide, the enantiomer of this compound. nih.govresearchgate.netgoogle.com

Mevalonate (MEV) Pathway Optimization

The heterologous mevalonate (MVA) pathway, typically sourced from Saccharomyces cerevisiae, is instrumental in converting acetyl-CoA into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These are subsequently converted to GGPP. The optimization of this pathway is critical to maximize the precursor supply for this compound synthesis and to avoid metabolic burden on the host cell.

A key strategy for optimization is to balance the expression levels of the MVA pathway enzymes to prevent the accumulation of toxic intermediates and ensure a smooth metabolic flow. acs.org For instance, the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is often a rate-limiting step in the pathway. researchgate.net Overexpression of a truncated version of HMGR (tHMGR), which removes the feedback regulation domain, is a common approach to increase pathway flux. However, imbalanced expression, such as high levels of HMGR, can disrupt the intracellular redox balance. acs.org

Table 1: Key Enzymes in the Heterologous Mevalonate (MVA) Pathway for Isoprenoid Precursor Synthesis

| Enzyme | Gene (Example Source) | Function | Optimization Strategy |

| Acetyl-CoA thiolase | ERG10 (S. cerevisiae) | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. | Balanced expression. |

| HMG-CoA synthase | ERG13 (S. cerevisiae) | Converts acetoacetyl-CoA to HMG-CoA. | Low-level expression can redirect flux to acetate (B1210297). acs.org |

| HMG-CoA reductase | HMG1 (S. cerevisiae) | Reduces HMG-CoA to mevalonate (rate-limiting step). | Overexpression of a truncated version (tHMG1). researchgate.net |

| Mevalonate kinase | ERG12 (S. cerevisiae) | Phosphorylates mevalonate to mevalonate-5-phosphate. | Fine-tuning via RBS libraries. nih.gov |

| Phosphomevalonate kinase | ERG8 (S. cerevisiae) | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. | Fine-tuning via RBS libraries. nih.gov |

| Mevalonate diphosphate decarboxylase | MVD1 (S. cerevisiae) | Decarboxylates mevalonate-5-diphosphate to form IPP. | Fine-tuning via RBS libraries. nih.gov |

| Isopentenyl diphosphate isomerase | IDI1 (S. cerevisiae) / idi (E. coli) | Isomerizes IPP to DMAPP. | Overexpression to ensure sufficient DMAPP supply. |

Gene Assembly and Transformation Strategies

The successful production of this compound in E. coli relies on the effective assembly and stable expression of multiple heterologous genes. This typically involves constructing plasmids that carry the necessary biosynthetic genes, which are then transformed into a suitable E. coli host strain.

Standardized multigene assembly methods are often employed to construct the expression plasmids efficiently. researchgate.net This strategy involves cloning the open reading frames (ORFs) of the required genes into entry vectors. These individual gene cassettes, each with its own promoter and ribosome binding site, can then be assembled into a single plasmid in a defined order. For example, genes for the MVA pathway (ScERG12, ScERG8, ScMVD1), IPP isomerase (Ecidi), and GGPP synthase (AgGGPPs) can be assembled into one plasmid (e.g., pGGPP). researchgate.net A second plasmid (e.g., pMO) can be constructed to carry the diterpene synthase genes responsible for converting GGPP to the final product, namely CfTPS2 and CfTPS3 from C. forskohlii. researchgate.net The plant-derived genes are typically codon-optimized for expression in E. coli and truncated to remove any plastid-targeting signals. researchgate.net

Once constructed, these plasmids are co-transformed into an expression host, such as E. coli BL21(DE3). researchgate.net The expression of the biosynthetic pathway is then induced, often by adding an inducer like IPTG, and the culture may be supplemented with precursors like mevalonolactone to boost production. researchgate.net An alternative to plasmid-based systems is the integration of the pathway genes into the E. coli genome. This approach can lead to more stable production strains, as it eliminates the need for antibiotics to maintain plasmids and reduces the metabolic load associated with plasmid replication. nih.govfrontiersin.org

Chemical Synthesis and Derivatization Strategies

Selective Synthesis Approaches for Ent-13-epi-manoyl oxide

The targeted synthesis of this compound presents specific stereochemical challenges. Researchers have developed methods to control the formation of the desired epimer, primarily through the cyclization of readily available starting materials.

Superacid-Catalyzed Cyclization of Sclareol (B1681606)

A key strategy for synthesizing this compound is the superacid-catalyzed cyclization of sclareol. ichem.mdichem.mdidsi.md Sclareol, a commercially available labdane (B1241275) diterpene, provides the necessary carbon skeleton for the transformation. idsi.md The use of superacids facilitates the intramolecular cyclization reaction, leading to the formation of the characteristic tetrahydrofuran (B95107) ring of the manoyl oxide structure. ichem.mdresearchgate.net This method offers a direct, one-step approach to the synthesis of manoyl oxide and its epimers. ichem.mdichem.mdidsi.md

Optimization of Reaction Conditions for Epimeric Selectivity

Achieving high selectivity for the this compound epimer over the alternative manoyl oxide is a critical aspect of the synthesis. The ratio of the two epimers is highly dependent on the reaction conditions. ichem.mdresearchgate.net Fine-tuning parameters such as temperature and the mode of substrate addition has been shown to significantly influence the stereochemical outcome. ichem.md

Lowering the reaction temperature has been demonstrated to favor the formation of this compound. ichem.mdresearchgate.net For instance, reducing the temperature to -95°C has resulted in a 9:1 ratio of this compound to manoyl oxide. ichem.mdidsi.md This enhanced selectivity at lower temperatures is thought to be due to a hypothetical SN2 mechanism, which involves an inversion of configuration at the C-13 chiral center of sclareol. ichem.mdresearchgate.net

Table 1: Optimization of Sclareol Cyclization

| Entry | Temperature (°C) | Epimer Ratio (this compound : manoyl oxide) |

|---|---|---|

| 1 | -78 | Favorable for manoyl oxide |

| 2 | -95 | 9:1 |

| 3 | -105 | 93:7 (with increased byproducts) |

Data sourced from multiple optimization experiments. ichem.mdresearchgate.net

Microbiological Transformation and Biocatalysis for Derivatization

Microbiological transformations offer a powerful and complementary approach to chemical synthesis for generating novel derivatives of this compound. The use of whole-cell fungal cultures or isolated enzymes allows for highly specific modifications of the diterpene skeleton, often at positions that are difficult to access through traditional chemical methods. researchgate.net

Fungal Biotransformation (e.g., Curvularia lunata, Gibberella fujikuroi)

Several fungal species have been shown to effectively biotransform this compound and its derivatives. Notably, Curvularia lunata and Gibberella fujikuroi have been employed to introduce hydroxyl groups and other functionalities onto the labdane skeleton. nih.govscispace.comcsic.es

Incubation of this compound derivatives with Curvularia lunata has led to the production of various hydroxylated and oxidized products. nih.govebi.ac.uk For example, the biotransformation of ent-13-epi-3-keto manoyl oxide with this fungus yielded ent-6β-hydroxy, ent-1α-hydroxy, and ent-11β-hydroxy derivatives. nih.govebi.ac.uk

Similarly, Gibberella fujikuroi, a fungus known for producing gibberellins, can also hydroxylate this compound derivatives. scispace.comcsic.es When ent-3β-hydroxy-13-epi-manoyl oxide (ribenol) was incubated with G. fujikuroi, it produced the 12β-hydroxy, 11β-hydroxy, and 11β,12-dihydroxy derivatives. scispace.comcsic.es Interestingly, while G. fujikuroi produces this compound as a final metabolite, it can still transform more polar derivatives of this compound. tandfonline.com

Regioselective Hydroxylation and Oxidation Patterns

A key advantage of microbiological transformation is the high degree of regioselectivity exhibited by the fungal enzymes. These biocatalysts can introduce hydroxyl groups at specific and often non-activated positions on the diterpene framework. researchgate.netnih.gov

The hydroxylation patterns observed are dependent on both the substrate and the microorganism used. For instance, with Curvularia lunata, hydroxylation has been observed at the C-1, C-6, and C-11 positions. nih.gov Gibberella fujikuroi has been shown to hydroxylate at C-7, C-11, and C-12. scispace.comcsic.es Other fungi, such as Rhizopus nigricans, have also been used, leading to hydroxylation at positions like C-3, C-11, and C-20. rsc.orgresearchgate.net

Besides hydroxylation, fungal biotransformations can also lead to other modifications, such as the oxidation of existing hydroxyl groups to ketones. researchgate.net For example, Fusarium moniliforme was found to regioselectively oxidize the hydroxyl group at C-3 of ent-3β,12α-dihydroxy-13-epi-manoyl oxide. researchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂₀H₃₄O |

| Sclareol | C₂₀H₃₆O₂ |

| Manoyl oxide | C₂₀H₃₄O |

| Ent-13-epi-3-keto manoyl oxide | C₂₀H₃₂O₂ |

| Ent-6β-hydroxy-13-epi-3-keto manoyl oxide | C₂₀H₃₂O₃ |

| Ent-1α-hydroxy-13-epi-3-keto manoyl oxide | C₂₀H₃₂O₃ |

| Ent-11β-hydroxy-13-epi-3-keto manoyl oxide | C₂₀H₃₂O₃ |

| Ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol) | C₂₀H₃₄O₂ |

| Ent-3β,12β-dihydroxy-13-epi-manoyl oxide (Varodiol) | C₂₀H₃₄O₃ |

| Ent-3β,11β-dihydroxy-13-epi-manoyl oxide | C₂₀H₃₄O₃ |

| Ent-3β,11β,12-trihydroxy-13-epi-manoyl oxide | C₂₀H₃₄O₄ |

Chemical Modification and Late-Stage Functionalization

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule, like this compound, at a late step in the synthesis. This allows for the efficient creation of diverse analogs from a common advanced intermediate.

Free-radical chemistry offers powerful tools for the late-stage functionalization of the relatively unreactive C-H bonds found throughout the this compound skeleton. idsi.md This approach enables the introduction of new functionalities at positions that are difficult to access through traditional ionic chemistry.

Research has demonstrated that free-radical procedures can lead to unusual distal functionalization of the this compound framework. idsi.mdichem.md For example, radical-mediated reactions such as hydroazidation can be applied to the vinyl group of this compound. This anti-Markovnikov addition allows for the synthesis of novel nitrogen-containing derivatives, including 1,2,3-triazoles. cnaa.md Furthermore, free-radical carbohalogenation has been used to generate halogenated derivatives, showcasing the versatility of this method for creating diverse analogs. cnaa.md These strategies are significant as they allow for the modification of the diterpenic framework in a site-selective manner, which is crucial for exploring structure-activity relationships. ichem.mdcnaa.md

Table 2: Free-Radical Modifications of this compound

| Reaction Type | Radical Precursor(s) | Functional Group Introduced | Product Type | Reference(s) |

| Hydroazidation | Not specified in abstract | Azide (-N₃) | Nitrogen-containing derivatives (e.g., 1,2,3-triazoles) | cnaa.md |

| Carbohalogenation | Not specified in abstract | Halogen (-X) | Halogenated derivatives | cnaa.md |

| Distal C-H Functionalization | Not specified in abstract | Various | Distally functionalized derivatives | idsi.mdichem.md |

The introduction of acetoxy (-OAc) and glycoside (sugar) moieties represents another important avenue for the derivatization of this compound and its hydroxylated analogs. These modifications can significantly alter the physicochemical properties of the parent molecule.

Acetylation is a straightforward chemical transformation. For example, ent-3β-hydroxy-(-)-13-epi-manoyl oxide can be readily acetylated to form the corresponding ent-3β-acetoxy derivative. scielo.org.mx This reaction is often used to protect hydroxyl groups or to create ester derivatives. Biotransformation can also yield acetoxy compounds; for instance, ent-3β-acetoxy-12β-dihydroxy-13-epi-manoyl oxide has been produced through microbiological methods. nih.gov

The synthesis of glycoside derivatives is of particular interest. Chemical synthesis has been used to produce glycosides from hydroxylated precursors like ent-3-beta-hydroxy-13-epi-manoyl oxide (also known as ribenol). nih.govjst.go.jp Additionally, enzymatic and microbial methods have proven effective. A novel galactoside, phaeoside (ent-1α-hydroxy-13-epi-manoyl oxide 1-O-β-D-galactopyranoside), was isolated after biotransformation using the fungus Phaeosphaeria sp. L487. ebi.ac.uk The glycosylation of labdane diterpenes is often a final step in their biosynthesis, catalyzed by enzymes such as UDP-glycosyltransferases (UGTs), which can selectively add sugar moieties to the diterpene scaffold. nih.govresearchgate.net

Table 3: Examples of Acetoxy and Glycoside Derivatives

| Precursor | Method | Derivative | Resulting Compound Name | Reference(s) |

| ent-3β-hydroxy-(-)-13-epi-manoyl oxide | Acetylation | Acetoxy | ent-3β-acetoxy-13-epi-manoyl oxide | scielo.org.mx |

| ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) | Chemical Synthesis | Glycoside | Glycoside derivative of ribenol | nih.govjst.go.jp |

| ent-1α-hydroxy-13-epi-manoyl oxide | Phaeosphaeria sp. L487 (biotransformation) | Galactoside | Phaeoside | ebi.ac.uk |

| ent-12α-acetoxy-3β-hydroxy-13-epi-manoyl oxide | Biotransformation | Dihydroxy | ent-3,12β-dihydroxy-13-epi-manoyl oxide | nih.gov |

Structural Elucidation and Stereochemical Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. The analysis of the IR spectrum of ent-13-epi-manoyl oxide and its derivatives reveals characteristic absorption bands that confirm its key structural features. csic.esnih.goviau.ir The spectra are typically determined for solutions in chloroform (B151607) (CHCl₃). csic.esscispace.com

Key functional groups identified include the cyclic ether linkage, the vinyl group, and various carbon-hydrogen bonds within the diterpene skeleton. Although specific spectral data for the parent compound is dispersed throughout the literature, analysis of closely related derivatives provides insight into the expected absorptions. For instance, studies on hydroxylated derivatives show characteristic O-H stretching bands, while oxidized derivatives present strong C=O stretching absorptions. iau.iracs.org The presence of a vinyl group is confirmed by C=C stretching and =C-H bending vibrations. The crucial ether linkage is identified by its characteristic C-O-C stretching vibrations.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry. A 2024 study reported the first-ever single-crystal X-ray diffraction analysis of this compound, which was isolated from Coccoloba peltata Schott. nih.gov

This analysis provided conclusive evidence of its structure and, through the use of anomalous dispersion, definitively established its absolute configuration. nih.gov This technique is crucial because it provides precise atomic coordinates, bond lengths, and bond angles, creating a detailed 3D model of the molecule as it exists in the crystal lattice. The determination of the absolute configuration is vital for distinguishing between enantiomers, such as this compound and its counterpart, 13-epi-manoyl oxide, which can have different biological activities.

Computational Chemistry in Structural Assignment

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, working in concert with experimental data to confirm assignments. nih.gov For this compound, computational methods, particularly Density Functional Theory (DFT), have been employed to predict spectroscopic properties. researchgate.netscite.ai

Researchers have used the DFT method at the B3LYP/cc-pVDZ level to optimize the molecular structure of this compound and to calculate its theoretical infrared and NMR data. researchgate.netscite.ai The predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbitals (GIAO) method, are then compared with the experimental values obtained from actual samples. acs.org

Studies have shown an exceptionally high correlation between the theoretical and experimental data for this compound and related diterpenes, with correlation coefficients (R²) and predictive ability (Q²) of over 98%. scite.ai This strong agreement provides powerful support for the correctness of the proposed structure, helping to validate assignments made through traditional spectroscopic techniques. researchgate.netscite.ai This synergy between computational prediction and experimental verification offers a high degree of confidence in the final structural assignment.

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Studies

The antimicrobial properties of ent-13-epi-manoyl oxide and its derivatives have been evaluated against a range of pathogenic microorganisms, including bacteria and protozoa.

This compound has demonstrated notable efficacy against Gram-positive bacteria. Studies indicate it is more active against these bacteria compared to its C-13 epimer, manoyl oxide. nih.govfitoterapia.net Research on the essential oil of Cistus ladanifer, which contains this compound, showed a strong inhibitory effect against Staphylococcus epidermidis and Staphylococcus aureus. thegoodscentscompany.com Another study documented the activity of a related compound, ent-3β-hydroxy-13-epi-manoyl oxide, against S. aureus, S. epidermidis, and Staphylococcus hominis, with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL for all three strains. researchgate.net

In one study, this compound isolated from Salvia sharifii showed mild activity against several microorganisms, with specific MIC values recorded against Gram-positive bacteria. researchgate.net

| Gram-Positive Bacteria | MIC (μg/mL) | Zone of Inhibition (mm) | Source |

|---|---|---|---|

| Bacillus pumilus | 32 | 15.5 ± 0.5 | researchgate.net |

| Kocuria varians | 16 | 17.3 ± 0.1 | researchgate.net |

| Listeria monocytogenes | 128 | 8.9 ± 0.5 | researchgate.net |

While the parent compound has been studied, research into antileishmanial effects has often focused on its derivatized forms. The biotransformation of ent-13-epi-3-keto manoyl oxide, a derivative which itself possesses antileishmanial activity, using the fungus Curvularia lunata yielded several new compounds. niscpr.res.in Among these, the ent-6 beta-hydroxy and delta 1-derivatives were found to inhibit the growth of the pathogenic protozoan Leishmania donovani. niscpr.res.innih.gov

Furthermore, studies on compounds isolated from Cistus creticus showed that the acetylated derivative, ent-3b-acetoxy-13-epi-manoyl oxide, was active against L. donovani promastigotes, exhibiting an IC50 value of 17 µg/mL. frontiersin.orgku.ac.bd

The intrinsic antifungal activity of this compound appears to be limited. One study reported that it showed only mild activity and that none of the compounds isolated from Salvia sharifii, including this compound, demonstrated significant action against fungal microorganisms. researchgate.net However, chemical modification has been shown to produce potent antifungal agents. A report on new hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) found that a specific chloroethyl carbamidic ester derivative displayed strong antimicrobial activity against pathogenic fungi. mdpi.com Another derivative, a glycoside, also exhibited interesting antifungal properties. mdpi.com

The stereochemistry at the C-13 position plays a crucial role in the biological activity of manoyl oxides. Multiple studies have concluded that the epimeric composition of manoyl oxide mixtures is important for their antibacterial effects. nih.govfitoterapia.net Specifically for activity against Gram-positive bacteria, this compound is considered to be more active than its epimeric counterpart, manoyl oxide. nih.govfitoterapia.net This highlights the stereospecificity of its mechanism of action.

Cellular Cytotoxicity Research

The cytotoxic potential of this compound has been evaluated in vitro, particularly against human leukemic cell lines. The results have shown slight activity for the parent compound, with significantly enhanced cytotoxicity observed in its semi-synthetic derivatives.

This compound, both as a pure compound and in mixtures with its isomers, was found to exhibit a slight growth-inhibiting activity against nine different leukemic cell lines, including the K562 (proerythrocytes) cell line. microbialtec.comacs.org At a concentration of 10⁻⁴ M, the cytotoxic activity ranged from 11.1% to 32.2% of that observed for the vinblastine (B1199706) control. acs.org Conversely, another study reported that this compound was inactive at doses as high as 50 µg/mL across 14 human leukemic cell lines.

Research has demonstrated that derivatization can dramatically increase cytotoxic effects. A thiomidazolide derivative of ent-3 beta-hydroxy-13-epi-manoyl oxide exhibited significant cytotoxic activity against 13 human leukemic cell lines. nih.gov This derivative was found to induce cell death through apoptosis in a time- and dose-dependent manner and appeared to cause a delay in the G0/G1 phase of the cell cycle. nih.gov

| Compound | Cell Lines | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| This compound & Isomer Mixtures | 9 Leukemic Cell Lines (including K562) | 10-4 M | Slight growth inhibition (11.1-32.2% of vinblastine control) | acs.org |

| This compound | 14 Leukemic Cell Lines | Up to 50 µg/mL | Inactive | |

| Thiomidazolide derivative of ent-3β-hydroxy-13-epi-manoyl oxide | 13 Leukemic Cell Lines | - | Significant cytotoxic and antiproliferative effect; induces apoptosis | nih.gov |

Anti-inflammatory Mechanism Research

Direct research into the anti-inflammatory mechanisms of this compound is limited, with studies often focusing on its derivatives or related compounds.

One investigation into the effects of various diterpenes on macrophage activation found that manoyl oxide-type diterpenes, including ent-3β-hydroxy-13-epi-manoyl oxide, failed to inhibit nitric oxide (NO) synthesis or inducible nitric oxide synthase (NOS-2) expression in LPS-activated J774 macrophage cells. nih.gov This suggests a lack of activity through this specific inflammatory pathway for this particular hydroxylated form.

However, other derivatives have shown potential. An acetylated derivative, ent-13-epi-12-acetoxymanoyloxide, was found to inhibit the generation of prostaglandin (B15479496) E2 (PGE2) in cultured peritoneal macrophages. niscpr.res.in Additionally, 13-epi-manoyl oxide-18-oic acid, another related diterpenoid, demonstrated significant inhibitory effects on cytokine production. These findings indicate that while the parent structure may have limited direct anti-inflammatory action via NOS inhibition, modifications to the molecule can confer activity through other mechanisms, such as the inhibition of prostaglandins (B1171923) and other inflammatory cytokines.

Inhibition of Prostaglandin E2 Generation in Macrophage Models

Research has shown that derivatives of this compound can influence inflammatory pathways. Specifically, ent-13-epi-12-alpha-acetoxymanoyl oxide has been demonstrated to inhibit the generation of prostaglandin E2 (PGE2) in mouse peritoneal macrophages. nih.govthieme-connect.com This inhibition was observed when the macrophages were stimulated by various agents, including zymosan, the ionophore A23187, melittin, and phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.govthieme-connect.comresearcher.life The inhibition of PGE2, a key mediator of inflammation, suggests a direct interaction with the eicosanoid system. nih.govthieme-connect.comresearcher.life This anti-inflammatory action is a significant finding, as it distinguishes this diterpenoid from other anti-inflammatory compounds like flavonoids. nih.govthieme-connect.com

A study on novel diterpenes from Sideritis javalambrensis highlighted that ent-13-epi-12-acetoxymanoyloxide (referred to as manoyl oxide F1) was effective in inhibiting PGE2 production. niscpr.res.in This effect was noted in cultured peritoneal macrophages stimulated by zymosan, A23187, melittin, and PMA. niscpr.res.in

| Stimulant | Cell Model | Observed Effect |

| Zymosan | Mouse Peritoneal Macrophages | Inhibition of Prostaglandin E2 generation nih.govthieme-connect.comresearcher.life |

| Ionophore A23187 | Mouse Peritoneal Macrophages | Inhibition of Prostaglandin E2 generation nih.govthieme-connect.comresearcher.life |

| Melittin | Mouse Peritoneal Macrophages | Inhibition of Prostaglandin E2 generation nih.govthieme-connect.comresearcher.life |

| Phorbol Myristate Acetate (PMA) | Mouse Peritoneal Macrophages | Inhibition of Prostaglandin E2 generation nih.govthieme-connect.comresearcher.life |

Effects on Leukocyte Functions

Studies on ent-13-epi-12-alpha-acetoxymanoyl oxide have revealed a specific profile of interaction with leukocyte functions. At concentrations up to 3 x 10⁻⁵M, the compound was found to be non-toxic to leukocytes and washed human erythrocytes. nih.govthieme-connect.com Importantly, it did not affect the secretion of azurophil granular enzymes from activated human and rat neutrophils. nih.govthieme-connect.comresearcher.life This indicates that while it possesses anti-inflammatory properties through the inhibition of eicosanoid biosynthesis, it does not interfere with certain other key functions of leukocytes. nih.govthieme-connect.com

Modulation of Reactive Oxygen Species

Investigations into the effects of ent-13-epi-12-alpha-acetoxymanoyl oxide on reactive oxygen species (ROS) have shown that the compound does not significantly influence their production or scavenging. nih.govthieme-connect.com Specifically, it did not affect superoxide (B77818) generation or scavenging and did not inhibit non-enzymatic lipid peroxidation. nih.govthieme-connect.comresearcher.life This targeted action on the eicosanoid system, without broader effects on ROS, further refines the understanding of its biochemical profile. nih.govthieme-connect.com

Enzyme Modulation and Receptor Interaction Studies

Adenylate Cyclase Enzyme Activation

Certain derivatives of this compound have been found to interact with the adenylate cyclase enzyme. The biotransformation of ent-12-alpha-acetoxy-3-beta-hydroxy-13-epi-manoyl oxide and ent-3-beta-acetoxy-12-beta-dihydroxy-13-epi-manoyl oxide yields products that increase the activity of adenylate cyclase. nih.gov This is noteworthy because the activation of adenylate cyclase is the mechanism of action for forskolin, a well-known labdane (B1241275) diterpene with significant pharmacological applications. oup.comgoogle.comresearchgate.net

Molecular Docking Investigations with Target Proteins (e.g., Peroxiredoxin 5, 4-Hydroxyphenylpyruvate Dioxygenase)

Molecular docking studies have been employed to explore the inhibitory potential of this compound against specific protein targets. These in silico analyses have shown that this compound exhibits strong binding affinities for both human peroxiredoxin 5 and 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netmdpi.com The study predicted that this compound would have the strongest inhibitory activity for both of these proteins among the compounds tested. researchgate.netmdpi.com HPPD is a known target for herbicides, suggesting a potential application for this compound in agriculture. mdpi.comnih.gov

| Target Protein | Binding Affinity (kcal/mol) | Predicted Activity |

| Human Peroxiredoxin 5 | -6.2 | Strongest inhibitory activity mdpi.com |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | -8.7 | Strongest inhibitory activity mdpi.com |

Biological Role as a Plant and Fungal Defense Metabolite

This compound is a naturally occurring compound found in various plants and is also produced by certain fungi. nih.govebi.ac.uk Its presence in plants like Cistus monspeliensis and Vitex trifolia suggests a role in the plant's defense mechanisms. researchgate.netmdpi.com The compound has been reported to possess cytotoxic, antibacterial, and antifungal activities. mdpi.com For instance, it has shown growth-inhibiting activity against the protozoa Leishmania donovani. nih.gov The biological activity of manoyl oxide isomers has been shown to be important for their antibacterial activity, with this compound appearing to be more active against Gram-positive bacteria than its epimer. ebi.ac.uk

The biotransformation of this compound derivatives by fungi like Curvularia lunata and Gibberella fujikuroi further points to its role in microbial interactions. nih.govtandfonline.com These fungi can modify the compound, producing various hydroxylated derivatives. nih.govtandfonline.com This suggests that while this compound can act as a defense metabolite, it is also a substrate for metabolic processes in some microorganisms.

Structure Activity Relationship Sar Studies of Ent 13 Epi Manoyl Oxide and Its Derivatives

Impact of Hydroxylation Patterns on Biological Efficacy

The introduction of hydroxyl (-OH) groups at different positions on the ent-13-epi-manoyl oxide framework can significantly modulate its biological activities. Microbial transformation has been a key technique for producing a variety of hydroxylated derivatives that are otherwise difficult to synthesize chemically. researchgate.net

Biotransformation of ent-13-epi-3-keto manoyl oxide using the fungus Curvularia lunata has yielded several hydroxylated derivatives, including ent-6β-hydroxy, ent-1α-hydroxy, and ent-11β-hydroxy derivatives. nih.govebi.ac.uk Notably, the ent-6β-hydroxy derivative demonstrated inhibitory activity against the protozoan parasite Leishmania donovani. nih.govebi.ac.uk This suggests that hydroxylation at the C-6 position can confer or enhance antileishmanial properties.

Further studies have shown that the presence of a 1β-hydroxyl group can inhibit hydroxylation at the 6β or 11 positions, indicating that the existing substitution pattern influences subsequent modifications. researcher.life Hydroxylation has also been observed at other positions, including 2α, 2β, 3α, 3β, and 11β, expanding the library of derivatives for biological screening. researcher.life For instance, the biotransformation of ent-3β,12α-dihydroxy-13-epi-manoyl oxide with Fusarium moniliforme resulted in ent-7β-hydroxylation. researchgate.net

The introduction of a hydroxyl group at the 2β position has also been explored. The biotransformation of 2β-hydroxy-ent-13-epi-manoyl oxide by Gibberella fujikuroi has been studied, contributing to the understanding of how different fungi can introduce hydroxyl groups at various sites. thegoodscentscompany.com While specific activity data for all hydroxylated forms is not always detailed, the general principle holds that the position and stereochemistry of the hydroxyl group are critical determinants of biological activity.

Table 1: Biological Activity of Hydroxylated ent-13-epi-manoyl oxide Derivatives

| Derivative | Observed Biological Activity | Source Organism for Biotransformation |

|---|---|---|

| ent-6β-hydroxy-13-epi-manoyl oxide | Inhibition of Leishmania donovani | Curvularia lunata |

| ent-11β-hydroxy-13-epi-manoyl oxide | - | Curvularia lunata |

| ent-1α-hydroxy-13-epi-manoyl oxide | - | Curvularia lunata |

| ent-7β-hydroxy-13-epi-manoyl oxide | - | Fusarium moniliforme |

Influence of Acetylation and Glycosylation on Bioactivity

Acetylation, the addition of an acetyl group, and glycosylation, the attachment of a sugar moiety, are two other key modifications that can significantly alter the bioactivity of this compound.

Acetylated labdanes are relatively rare in nature but are often associated with enhanced biological activities. oup.com For example, 3β-acetoxy-13-epi-manoyl oxide has been identified in Cistus monspeliensis. researchgate.netthieme-connect.com The biotransformation of ent-12α-acetoxy-3β-hydroxy-13-epi-manoyl oxide and ent-3β-acetoxy-12β-dihydroxy-13-epi-manoyl oxide has been shown to yield products that increase the activity of adenylate cyclase. nih.govebi.ac.uk Furthermore, regioselective acetylation of ent-3,12-dihydroxy-13-epi-manoyl oxide has been achieved using lipases from Candida cylindracea and Candida antarctica, demonstrating the utility of enzymes in creating specific acetylated derivatives for SAR studies. acs.org

Glycosylation can also have a profound impact on the biological properties of terpenoids. While sometimes the glycosidic residue is crucial for activity, in other instances, it primarily serves to improve the pharmacokinetic properties of the parent compound. researchgate.net A notable example is a glycoside derivative of ent-3β-hydroxy-13-epi-manoyl oxide (ribenol), which exhibited interesting activity against three tested fungi. nih.govjst.go.jp This highlights the potential of glycosylation to introduce or enhance antifungal properties.

Table 2: Bioactivity of Acetylated and Glycosylated ent-13-epi-manoyl oxide Derivatives

| Derivative | Modification | Observed Biological Activity |

|---|---|---|

| 3β-acetoxy-13-epi-manoyl oxide | Acetylation | Detected in Cistus monspeliensis, suggesting a role in the plant's defense. researchgate.netthieme-connect.com |

| ent-3η,12β-dihydroxy-13-epi-manoyl oxide | Acetylation followed by biotransformation | Increased adenylate cyclase activity. nih.govebi.ac.uk |

| Glycoside of ent-3β-hydroxy-13-epi-manoyl oxide | Glycosylation | Antifungal activity. nih.govjst.go.jp |

Comparison with Related Labdane (B1241275) Diterpenoids

The biological activities of this compound and its derivatives are often understood in the context of other structurally related labdane diterpenoids. Compounds like ribenol (ent-3β-hydroxy-13-epi-manoyl oxide) and varodiol serve as important comparators and starting materials for SAR studies. ichem.mdresearchgate.net

Ribenol, for instance, has been the parent compound for the synthesis of various derivatives with antimicrobial activity. nih.govjst.go.jp One of the most potent derivatives is a chloroethyl carbamidic ester, which showed strong activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov This underscores how modifications to the core ribenol structure can lead to broad-spectrum antimicrobial agents.

The tricyclic backbone of this compound is identical to that of forskolin, a well-known activator of adenylate cyclase. ichem.mdresearchgate.net This structural similarity has spurred interest in creating highly hydroxylated analogs of this compound to explore potential forskolin-like activity. researchgate.net While direct comparisons of efficacy are not always available, the structural relationship provides a rationale for investigating the potential of this compound derivatives to modulate cyclic AMP levels.

Stereochemical Requirements for Observed Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of this compound. The "ent" prefix indicates that it is the enantiomer of the more common form, and the "13-epi" designation specifies the configuration at the C-13 position.

The importance of stereochemistry is evident in the differing biological activities of manoyl oxide and its C-13 epimer, this compound. Studies have shown that the ratio of these two epimers can be important for their antibacterial activity. ebi.ac.uk Specifically, this compound appears to be more active than its epimer against Gram-positive bacteria. ebi.ac.uk

The synthesis of this compound often involves the cyclization of sclareol (B1681606). Fine-tuning the reaction conditions, such as temperature, can selectively favor the formation of the 13-epi isomer through a proposed SN2 mechanism that involves an inversion of configuration at the C-13 chiral center. ichem.md This highlights the synthetic challenges and the importance of controlling stereochemistry to obtain the desired biologically active compound.

Functional Group Decoration and Interaction with Biomolecules

The biological activity of this compound and its derivatives is ultimately determined by their interactions with biomolecules, such as proteins and enzymes. The "decoration" of the labdane skeleton with various functional groups is the primary means of modulating these interactions. ichem.mdresearchgate.net

For example, the introduction of a thiomidazolide derivative from ent-3β-hydroxy-13-epi-manoyl oxide resulted in a compound with significant cytotoxic and antiproliferative effects against several human leukemic cell lines. nih.govfrontiersin.org This derivative was found to induce apoptosis, or programmed cell death, in a time- and dose-dependent manner. nih.gov

In silico molecular docking studies have also been used to predict the interactions of this compound with protein targets. One such study showed that this compound had a strong binding affinity for human peroxiredoxin 5 and 4-hydroxyphenylpyruvate dioxygenase, suggesting potential antioxidant and herbicidal activities, respectively. mdpi.com These computational approaches, combined with experimental data, are invaluable for understanding how functional group modifications can lead to specific biological outcomes.

Advanced Analytical Techniques for Research on Ent 13 Epi Manoyl Oxide

Quantitative NMR Spectroscopy for Compound Purity and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive method for determining the purity and yield of ent-13-epi-manoyl oxide. ox.ac.uk Unlike chromatographic techniques that rely on calibration curves of the specific analyte, qNMR can provide absolute quantification by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration. ox.ac.uk

For this compound, ¹H-NMR is particularly useful. Specific, well-resolved proton signals in the spectrum of this compound can be integrated and compared to the integral of a known amount of an internal standard, such as dimethylformamide (DMF). nih.gov The purity of the compound can then be calculated using the following formula, taking into account the molecular weights and the number of protons for both the analyte and the standard. ox.ac.uk

A typical procedure involves dissolving a precisely weighed sample of this compound and a known mass of a high-purity internal standard in a deuterated solvent. ox.ac.uknih.gov To ensure accurate quantification, experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant nuclei between scans. This prevents signal saturation and ensures that the integral areas are directly proportional to the number of nuclei.

Table 1: Key Parameters for Quantitative ¹H-NMR Analysis of this compound

| Parameter | Description | Typical Value/Consideration |

| Internal Standard | A high-purity compound with signals that do not overlap with the analyte. | Dimethylformamide (DMF), Maleic acid |

| Solvent | A deuterated solvent that fully dissolves both the analyte and the standard. | Chloroform-d (CDCl₃) |

| Relaxation Delay (D1) | Time between successive scans to allow for full spin-lattice relaxation. | > 5 x T₁ (longest) |

| Pulse Angle | The angle of radiofrequency pulse used to excite the nuclei. | 90° pulse for maximum signal |

| Number of Scans | Sufficient number to achieve an adequate signal-to-noise ratio. | Varies depending on sample concentration |

Advanced GC-MS Protocols for Isomer Differentiation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly valuable for differentiating and quantifying isomers, such as its C-13 epimer, manoyl oxide. nih.govnih.gov

Advanced GC-MS protocols utilize specific capillary columns and temperature programs to achieve chromatographic separation of these closely related isomers. oup.com An Agilent HP-5MS column, or similar, is often employed for this purpose. nih.govoup.com The temperature program is optimized to provide sufficient resolution between the peaks corresponding to this compound and manoyl oxide. oup.com

A key diagnostic tool for differentiating the C-13 epimers via mass spectrometry is the ratio of the intensities of specific fragment ions. nih.govebi.ac.uk For this compound, the ratio of the ion peaks at m/z 275 to m/z 257 is characteristically lower than that for manoyl oxide. nih.govebi.ac.uk This difference in fragmentation patterns, supported by NMR spectroscopy and computational chemistry, provides a rapid and reliable method for identifying each isomer in a mixture. nih.gov

For quantification, a total ion chromatogram (TIC) is generated, and the peak areas of the isomers are compared. nih.govresearchgate.net An internal standard, such as 1-eicosene, can be added to the sample to allow for relative quantification of the isomers. nih.govresearchgate.net

Table 2: GC-MS Parameters for Isomer Differentiation of Manoyl Oxides

| Parameter | Description | Typical Setting |

| Column | Capillary column for separation. | Agilent HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) nih.govoup.com |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium nih.gov |

| Injection Mode | Method of sample introduction. | Splitless nih.govoup.com |

| Temperature Program | Ramped oven temperature to separate compounds. | e.g., 50°C (2 min), ramp to 110°C, then to 250°C oup.com |

| Ionization Energy | Energy used to ionize the sample molecules. | 70 eV oup.com |

| Key Fragment Ions (m/z) | Diagnostic ions for isomer identification. | 275 and 257 nih.govebi.ac.uk |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for metabolite profiling of this compound and its derivatives. oup.comhilarispublisher.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites. oup.comhilarispublisher.com

This technique is crucial for identifying the biotransformation products of this compound. For instance, studies have used HRMS to identify hydroxylated and other modified derivatives of this compound produced by microbial transformations. nih.govresearchgate.net The accurate mass data helps to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolomics. hilarispublisher.com

In a typical LC-HRMS workflow for metabolite profiling, a biological extract is separated by liquid chromatography and the eluent is introduced into the mass spectrometer. The instrument acquires full-scan high-resolution mass spectra, and often, data-dependent fragmentation spectra (MS/MS) are also collected to aid in structural elucidation. hilarispublisher.com The resulting data can be used to identify known metabolites by comparing their accurate mass and retention time to a database, or to propose structures for novel metabolites based on their elemental composition and fragmentation patterns.

Application of Spectroscopic Data for Structure-Activity Correlation

Spectroscopic data from NMR and MS are fundamental for establishing structure-activity relationships (SAR) for this compound and its analogs. nih.govichem.md By correlating specific structural features with observed biological activities, researchers can identify the key chemical moieties responsible for a compound's effects.

For example, the differentiation and quantification of this compound and manoyl oxide using GC-MS and NMR have been critical in demonstrating that the biological activity of mixtures of these epimers is dependent on their relative ratios. nih.gov Studies have shown that this compound exhibits greater antibacterial activity against Gram-positive bacteria than its epimer, manoyl oxide. nih.govebi.ac.uk

Furthermore, spectroscopic techniques are used to characterize the structures of new derivatives of this compound, which are then tested for their biological activities. nih.gov For instance, biotransformation of ent-13-epi-3-keto manoyl oxide, which has antileishmanial activity, yields various hydroxylated derivatives. nih.gov The structures of these new compounds are determined by spectroscopic methods, and they are subsequently evaluated for their biological effects, such as the inhibition of pathogen growth or the modulation of enzyme activity. nih.gov This iterative process of synthesis or isolation, spectroscopic characterization, and biological testing is central to SAR studies.

Future Research Perspectives and Translational Avenues in Pre Clinical Development

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of labdane (B1241275) diterpenes such as ent-13-epi-manoyl oxide begins with the cyclization of the universal precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). oup.com This process is typically catalyzed by two classes of enzymes: class II diterpene synthases (diTPSs) that generate a bicyclic intermediate, and class I diTPSs that further modify this intermediate. oup.com

In the medicinal plant Salvia miltiorrhiza (Chinese sage), a unique pathway for the production of this compound has been identified in the floral sepals. This involves the sequential action of a copalyl diphosphate synthase, SmCPS4, which produces ent-labda-13-en-8α-ol-15-yl diphosphate (ent-LDPP), and a kaurene synthase-like enzyme, SmKSL2, which then converts ent-LDPP to this compound. oup.comexpasy.orgqmul.ac.ukmicrobialtec.com The enzyme responsible for the final cyclization is classified as EC 4.2.3.186, an this compound synthase. qmul.ac.ukenzyme-database.org

Conversely, in Coleus forskohlii, the biosynthesis of the C-13 epimer, (13R)-manoyl oxide, a precursor to the well-known forskolin, is accomplished through the combined action of the diTPSs CfTPS2 and CfTPS3. oup.com This highlights the stereospecificity of these enzymes and suggests that other plant species likely harbor as-yet-undiscovered diTPSs responsible for producing the ent- form. Future research will likely focus on genome mining and functional characterization of diTPSs from plants known to produce this compound, such as those from the Cistus genus, to identify novel biosynthetic genes. frontiersin.org Furthermore, the discovery of bifunctional diterpene cyclases in bacteria that can synthesize this compound opens a new frontier for exploring microbial sources for these enzymes. oup.com

Table 1: Known Enzymes in the Biosynthesis of Manoyl Oxide Epimers

| Enzyme Name | Organism | Precursor | Product |

| SmCPS4 & SmKSL2 | Salvia miltiorrhiza | GGPP | This compound |

| CfTPS2 & CfTPS3 | Coleus forskohlii | GGPP | (13R)-Manoyl oxide |

Exploration of Novel Biotransformation Pathways and Metabolites

Biotransformation offers a powerful tool for generating novel derivatives of natural products that may possess enhanced or new biological activities. Several studies have demonstrated that filamentous fungi are capable of metabolizing this compound and its derivatives into a variety of more polar compounds.

For instance, incubation of 2β-hydroxy-ent-13-epi-manoyl oxide with Gibberella fujikuroi yielded 2β,6β-dihydroxy-ent-13-epi-manoyl oxide, 2β,12β-dihydroxy-ent-13-epi-manoyl oxide, and 2β,20-dihydroxy-ent-13-epi-manoyl oxide. tandfonline.com Similarly, the biotransformation of ent-13-epi-3-keto manoyl oxide by Curvularia lunata produced several hydroxylated derivatives, including ent-6β-hydroxy, ent-1α-hydroxy, and ent-11β-hydroxy analogs, some of which showed inhibitory activity against Leishmania donovani. nih.gov